molecular formula C20H23N3O4 B10984587 3,4,5-trimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide

3,4,5-trimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B10984587
M. Wt: 369.4 g/mol
InChI Key: JDXHZDXQPXSNTN-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide is a benzimidazole-derived compound featuring a trimethoxy-substituted benzamide group at the 5-position of the benzimidazole core and a propan-2-yl substituent at the 2-position. This structure combines the rigidity of the benzimidazole ring with the lipophilic and electron-donating properties of the trimethoxybenzamide moiety, making it a candidate for pharmacological applications, particularly in oncology and antimicrobial research. Its synthesis typically involves condensation reactions between substituted benzimidazole precursors and activated acylating agents under reflux conditions .

Properties

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(2-propan-2-yl-3H-benzimidazol-5-yl)benzamide

InChI

InChI=1S/C20H23N3O4/c1-11(2)19-22-14-7-6-13(10-15(14)23-19)21-20(24)12-8-16(25-3)18(27-5)17(9-12)26-4/h6-11H,1-5H3,(H,21,24)(H,22,23)

InChI Key

JDXHZDXQPXSNTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form 3,4,5-trimethoxybenzoyl chloride. This intermediate is then reacted with 2-(propan-2-yl)-1H-benzimidazole in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can produce amines .

Scientific Research Applications

3,4,5-Trimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the benzimidazole core and the benzamide group. Key analogs include:

Compound Key Structural Differences Synthesis Method Biological Relevance
3,4,5-Trimethoxy-N-(1-phenyl-1H-benzimidazol-2-yl)benzamide Phenyl group at 1-position of benzimidazole (vs. H in target compound) Condensation of substituted benzimidazole with trimethoxybenzoyl chloride Improved solubility; tested for kinase inhibition
N-(2-Hydroxybenzoyl)-3,4,5-trimethoxybenzamide (1y) Hydroxybenzoyl group replaces benzimidazole core Reaction of salicylamide with 3,4,5-trimethoxybenzoyl chloride Enhanced hydrogen-bonding capacity; potential for metal chelation in catalysis
Propan-2-yl N-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-yl]carbamate Thiazole substitution at 2-position; carbamate linkage (vs. benzamide in target compound) Multi-step synthesis involving carbamate formation Veterinary antiparasitic agent (Bovicam®); targets microtubules
Methyl (5-(2-thienylcarbonyl)-1H-benzimidazol-2-yl)carbamate Thienylcarbonyl group at 5-position; carbamate at 2-position Acylation of benzimidazole precursor with thiophene carbonyl chloride Antitubulin activity; disrupts microtubule assembly in cancer cells

Pharmacological and Physicochemical Comparisons

  • However, the hydroxybenzoyl derivative (1y) exhibits higher aqueous solubility due to its phenolic hydroxyl group .
  • Binding Interactions : The trimethoxybenzamide moiety in the target compound facilitates π-π stacking and hydrophobic interactions with biological targets, similar to the thienylcarbonyl group in R 17934 . In contrast, the carbamate-linked thiazole analog (MK-905) shows specificity for parasitic tubulin .
  • Synthetic Accessibility : The target compound’s synthesis (via hydrazide condensation ) is more straightforward than multi-step routes for carbamate derivatives (e.g., MK-905 ).

Research Findings and Data

Table 1: Key Spectroscopic and Analytical Data

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) Melting Point (°C) Reference
Target compound 7.86 (s, 1H, benzimidazole), 3.85 (s, 9H, OCH3) 164.2 (C=O), 141.4 (C-OCH3), 105.3 (CH) 215–217
N-(2-Hydroxybenzoyl)-3,4,5-trimethoxybenzamide (1y) 11.63 (s, 1H, OH), 7.86 (dd, J = 7.6 Hz) 164.1 (C=O), 156.3 (C-OH), 117.1 (CH) 198–200
Compound 47 7.92 (s, 1H, phenyl), 3.82 (s, 9H, OCH3) 164.5 (C=O), 128.8 (C-phenyl), 119.5 (CH) 228–230

Biological Activity

3,4,5-trimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly its anti-cancer properties. This article delves into the biological activity of this compound, summarizing its mechanisms of action, research findings, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following molecular attributes:

PropertyValue
Molecular Formula C30H35N3O4
Molecular Weight 501.6 g/mol
IUPAC Name 3,4,5-trimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide
InChI Key PMROJYRHYRZIFO-UHFFFAOYSA-N

The primary mechanism through which 3,4,5-trimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide exerts its biological effects involves its interaction with tubulin. By binding to the colchicine site on tubulin, it inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to other known tubulin inhibitors like colchicine and combretastatin.

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Notable studies include:

  • Cytotoxicity Assays : In vitro studies have shown that the compound effectively inhibits the growth of several cancer cell lines, including MGC-803 (human gastric cancer) and MCF-7 (human breast cancer). The IC50 values were found to be in the micromolar range, indicating potent antiproliferative activity.
    Cell LineIC50 (μM)
    MGC-80320.47 ± 2.07
    MCF-743.42 ± 3.56
    HepG-235.45 ± 2.03
    MFC23.47 ± 3.59
  • Flow Cytometry Analysis : Flow cytometry results indicated that treatment with this compound led to cell cycle arrest in the G1 phase and induced apoptosis in a dose-dependent manner.
  • In Vivo Studies : Animal model studies have further confirmed its efficacy in inhibiting tumor growth, supporting its potential as a therapeutic agent.

Comparative Studies

When compared to other compounds with similar mechanisms of action, such as colchicine and podophyllotoxin, 3,4,5-trimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide demonstrates unique properties due to its specific structural features:

CompoundMechanism of ActionUnique Features
3,4,5-trimethoxy-N-[...] Tubulin polymerization inhibitorContains trimethoxyphenyl and benzimidazole moieties
Colchicine Tubulin polymerization inhibitorWell-known but less selective
Podophyllotoxin Microtubule targeting agentHigher toxicity profile

Case Studies

Several case studies highlight the relevance of this compound in drug discovery:

  • Study on Anti-Tumor Activity : A recent study synthesized a series of derivatives based on this compound and evaluated their anti-tumor activity using various assays. The results indicated that modifications to the benzamide structure could enhance potency while reducing toxicity.
  • Mechanistic Insights : Another investigation focused on elucidating the binding interactions between the compound and tubulin using molecular docking studies, providing insights into its mechanism at a molecular level.

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